5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
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Description
5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a biochemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.28 . It is used for proteomics research . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is 1S/C12H17FN2O2/c13-10-1-2-12 (11 (14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine include a molecular weight of 240.28 and a molecular formula of C12H17FN2O2 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Larvicidal Activity
A study synthesized derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and tested their larvicidal activity against larvae. Some compounds exhibited significant activity, particularly those with electron-withdrawing groups like fluorine, highlighting potential applications in pest control and public health (Gorle et al., 2016).
Gastrokinetic Activity
Research on novel benzamides, including derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, showed potent gastrokinetic activity. These compounds, especially those with fluoro and trifluoromethyl groups, exhibited strong effects on gastric emptying, offering potential therapeutic applications for gastrointestinal disorders (Kato et al., 1991), (Kato et al., 1992).
Enantioselectivity and Molecular Interactions
A study involving the separation of enantiomers of a related compound demonstrated the significance of weak hydrogen bonds and other molecular interactions in chiral discrimination. This research provides insight into molecular behavior relevant to pharmaceutical development and analytical chemistry (Bereznitski et al., 2002).
Neurokinin-1 Receptor Antagonism
Research involving neurokinin-1 receptor antagonists, structurally related to 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, highlights their potential in treating conditions like depression and emesis. These compounds showed promising results in pre-clinical tests (Harrison et al., 2001).
Synthesis and Antimicrobial Studies
Some derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in antimicrobial therapy (Patel et al., 2007).
properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEJHDOGQULOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244672 |
Source
|
Record name | 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine | |
CAS RN |
937596-93-5 |
Source
|
Record name | 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937596-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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